Potent and Long-Residence Time DprE1 Inhibition for Antitubercular Applications
The 6,7-difluoroquinolin-2-one core is the foundation of a series of 4-aminoquinolone piperidine amides (AQs) that are potent, noncovalent inhibitors of the Mycobacterium tuberculosis enzyme DprE1. The optimized lead compound from this series, which is a derivative of the 6,7-difluoro scaffold, demonstrates potent enzyme inhibition (IC50 < 10 nM) and strong whole-cell activity (MIC = 60 nM) against Mtb [1]. This level of activity is a direct result of SAR optimization on the 6,7-difluoro core and is not inherent to the broader quinolinone class.
| Evidence Dimension | DprE1 Inhibition and Antimycobacterial Activity |
|---|---|
| Target Compound Data | IC50 < 10 nM (DprE1), MIC = 60 nM (Mtb H37Rv) |
| Comparator Or Baseline | Initial lead compound from whole-cell screen with a different quinolinone core. |
| Quantified Difference | Optimization of the 6,7-difluoroquinolinone scaffold led to a >10-fold improvement in potency from the initial hit to compounds with sub-10 nM IC50 values. |
| Conditions | DprE1 enzyme inhibition assay; Minimum Inhibitory Concentration (MIC) determination against Mycobacterium tuberculosis H37Rv. |
Why This Matters
This demonstrates the specific utility of the 6,7-difluoro scaffold in achieving potent, target-specific activity against a validated antibacterial target, which is critical for tuberculosis drug discovery programs.
- [1] Naik, M., et al. (2014). 4-aminoquinolone piperidine amides: noncovalent inhibitors of DprE1 with long residence time and potent antimycobacterial activity. Journal of Medicinal Chemistry, 57(12), 5419-5434. View Source
